molecular formula C9H9FN2O2 B8299434 Methyl 4-amino-5-fluoro-6-vinylpicolinate

Methyl 4-amino-5-fluoro-6-vinylpicolinate

Cat. No. B8299434
M. Wt: 196.18 g/mol
InChI Key: WIMNEJMJHFLIHM-UHFFFAOYSA-N
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Patent
US08658568B2

Procedure details

Pd/C (0.976 g, 0.459 mmol) was added to a 500 mL Parr bottle and methyl 4-amino-5-fluoro-6-vinylpicolinate (0.9 g, 4.59 mmol) dissolved in ethanol (50 ml) was added. The Parr bottle was placed on a Parr shaker, purged with nitrogen gas three times, and pressurized to 43 psi with hydrogen gas. The reaction mixture was shaken on the Parr Shaker for 45 min The catalyst was removed via filtration through celite. The celite was washed with ethyl acetate. The filtrates were combined and concentrated under vacuum to provide the title compoud as a white solid (820 mg, 4.14 mmol, 90% yield); 1H NMR (400 MHz, DMSO-d6) δ 1.17 (t, J=7.6 Hz, 3H), 2.68 (qd, J=7.6, 2.7 Hz, 2H), 3.80 (s, 3H), 6.39 (s, 2H), 7.34 (d, J=6.7 Hz, 1H; 19F NMR (376 MHz, DMSO-d6) δ −147.65; ESIMS m/z 199 ([M+H]+), 197 ([M−H]−).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0.976 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH:9]=[CH2:10])[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1>C(O)C.[Pd]>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[C:4]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
NC1=CC(=NC(=C1F)C=C)C(=O)OC
Name
Quantity
0.976 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken on the Parr Shaker for 45 min The catalyst
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
purged with nitrogen gas three times
CUSTOM
Type
CUSTOM
Details
was removed via filtration through celite
WASH
Type
WASH
Details
The celite was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=CC(=NC(=C1F)CC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.14 mmol
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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